![molecular formula C16H16ClN3O B7519186 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol, also known as CBR-5884, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in a variety of physiological processes such as inflammation, pain, and neuronal signaling.
作用機序
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol acts as a selective antagonist of the GPR35 receptor, which is expressed in various tissues including the brain, immune cells, and the gastrointestinal tract. The exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is not fully understood, but it is thought to inhibit the downstream signaling pathways activated by GPR35 activation. This may lead to the modulation of various physiological processes such as inflammation, pain, and neuronal signaling.
Biochemical and physiological effects:
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce neuropathic pain, decrease inflammation, and regulate dopamine release. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
One of the main advantages of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol in lab experiments is its selectivity for the GPR35 receptor. This allows for the specific modulation of downstream signaling pathways without affecting other receptors or signaling pathways. However, one limitation of using 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol. One area of interest is its potential therapeutic applications in various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and its downstream signaling pathways. Other potential future directions include the development of more potent analogs of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol and the investigation of its effects on other physiological processes beyond its known targets.
合成法
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group of 2-aminobenzimidazole with a Boc group. This is followed by the reaction of the protected amine with 2-chlorobenzyl chloride, which leads to the formation of the intermediate compound. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to yield 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol.
科学的研究の応用
2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have analgesic effects in animal models of neuropathic pain, as well as anti-inflammatory effects in models of colitis and asthma. Additionally, 2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol has been investigated for its potential role in regulating neuronal signaling, particularly in the context of dopamine release and synaptic plasticity.
特性
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-16(20)18-9-10-21/h1-8,21H,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRVZZDQBLLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

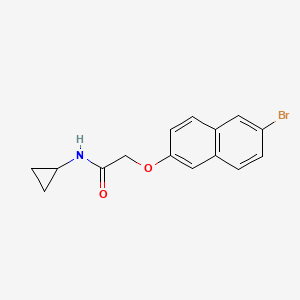
![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)
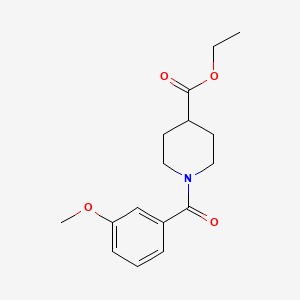
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
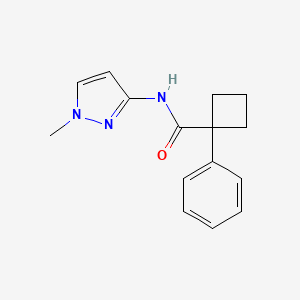
![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
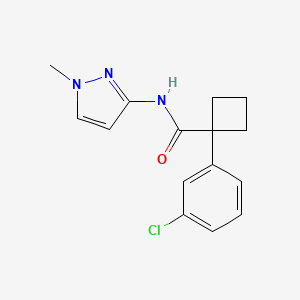
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
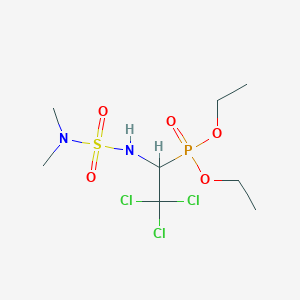
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)